![molecular formula C10H11N3O2 B8147267 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-](/img/structure/B8147267.png)
1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrolo[3,2-c]pyridine ring system, which is a fused bicyclic structure consisting of a pyrrole and a pyridine ring. The compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors to form the pyrrolo[3,2-c]pyridine core, followed by functionalization to introduce the amino and propanoic acid groups. For instance, starting from 2-bromo-5-iodopyridine, cyclization can be achieved using base-mediated conditions to form the pyrrolo[3,2-c]pyridine core
Industrial Production Methods
Industrial production of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[3,2-c]pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyrrolo[3,2-c]pyridine ring.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique structural properties
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- include other pyrrolo[3,2-c]pyridine derivatives and related heterocyclic compounds. Examples include:
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrazolo[3,4-b]pyridines
- Pyrrolo[3,4-c]pyridine derivatives
Uniqueness
What sets 1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)- apart is its specific structural configuration and the presence of the amino and propanoic acid groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYIRMPOYWSSM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1NC=C2C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
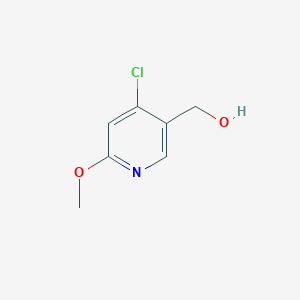
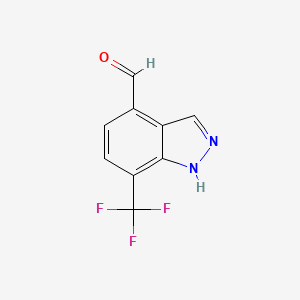
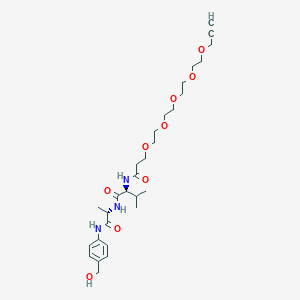
![(C60-Ih)[5,6]fullerane-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60-hexacontol](/img/structure/B8147215.png)
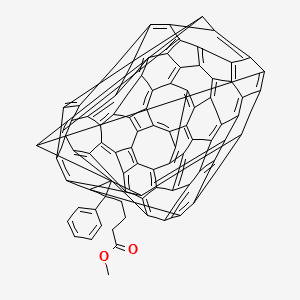
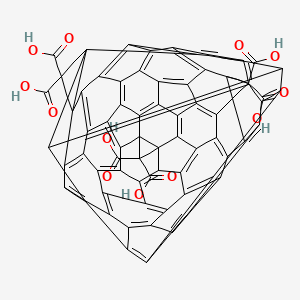
![2-Carboxy-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-4,5-dihydroxyoxan-3-olate](/img/structure/B8147238.png)
![(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1H-imidazo[4,5-b]pyridin-4-ium-4-yl]hexanoate](/img/structure/B8147239.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]-4-methylimidazol-1-ium-1-yl]hexanoate](/img/structure/B8147245.png)
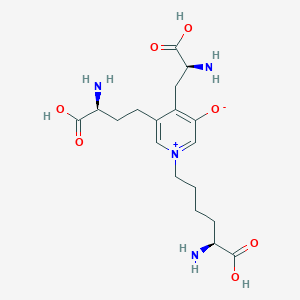
![(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B8147255.png)
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid](/img/structure/B8147259.png)
![(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazol-5-yl]amino]hexanoic acid](/img/structure/B8147268.png)
![(2S)-2-amino-6-[[1-[[(5S)-5-amino-5-carboxypentyl]amino]-1-oxopropan-2-yl]amino]hexanoic acid](/img/structure/B8147269.png)
